

Application Notes and Protocols for RNA-Seq Analysis of (-)-Enitociclib Treated Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (also known as BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[2][3] By inhibiting CDK9, (-)-Enitociclib effectively suppresses the transcription of short-lived anti-apoptotic proteins and key oncogenes, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in various cancer cells.[2][3][4][5] This makes it a promising therapeutic agent, particularly in malignancies driven by transcriptional dysregulation, including multiple myeloma and MYC-positive lymphomas.[3][4][6][7]

RNA sequencing (RNA-seq) is a powerful tool for elucidating the genome-wide transcriptional changes induced by therapeutic agents like (-)-Enitociclib.[8][9][10] A well-designed RNA-seq experiment can provide critical insights into the drug's mechanism of action, identify novel biomarkers of response or resistance, and reveal off-target effects.[8][9] These application notes provide a detailed experimental design and protocol for conducting an RNA-seq study to investigate the effects of (-)-Enitociclib on cancer cell lines.

Mechanism of Action of (-)-Enitociclib

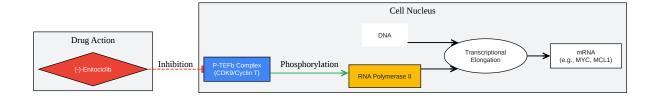




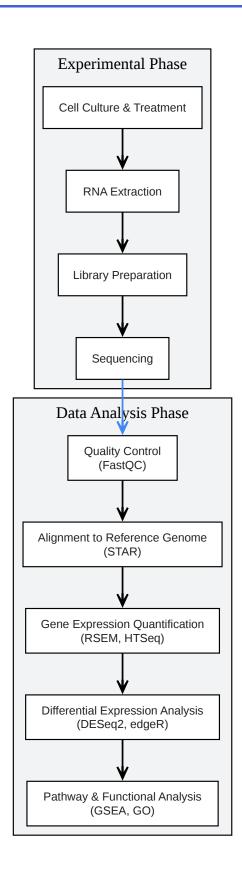


(-)-Enitociclib binds to and inhibits the kinase activity of CDK9, preventing the P-TEFb-mediated phosphorylation of RNA Pol II.[1][2] This leads to a stall in transcriptional elongation and a subsequent reduction in the mRNA levels of genes with short half-lives, many of which are critical for cancer cell survival and proliferation.[3][4] The primary downstream effects include the suppression of oncogenes like MYC and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[3][4][5][11]









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